CYP2C9 Inhibition Potency of 10-Hydroxywarfarin vs. Comparator Hydroxywarfarin Metabolites and Parent S-Warfarin
10-Hydroxywarfarin is the most potent CYP2C9 inhibitor among all five major hydroxywarfarin metabolites, demonstrating an IC50 of 1.6 µM against recombinant CYP2C9 . In head-to-head inhibition studies using human liver microsomes and recombinant CYP2C9, 10-hydroxywarfarin displayed approximately 3-fold higher binding affinity for CYP2C9 than the parent drug S-warfarin, and was significantly more potent than 7-hydroxywarfarin (the most abundant plasma metabolite) [1].
| Evidence Dimension | CYP2C9 inhibition potency (IC50 and relative affinity) |
|---|---|
| Target Compound Data | IC50 = 1.6 µM; ~3-fold higher affinity than S-warfarin |
| Comparator Or Baseline | S-warfarin (baseline affinity = 1.0); 7-hydroxywarfarin (weaker inhibitor); 4'-hydroxywarfarin (second most potent, but less than 10-hydroxywarfarin); 6-hydroxywarfarin (highest IC50 among hydroxywarfarins) |
| Quantified Difference | 3-fold higher affinity vs. S-warfarin; lowest IC50 among all hydroxywarfarin metabolites tested |
| Conditions | Recombinant CYP2C9 enzyme; P450-Glo luminescent assay; human liver microsomes; steady-state inhibition studies |
Why This Matters
Researchers procuring 10-hydroxywarfarin specifically for CYP2C9 inhibition studies must use this exact metabolite because any other hydroxywarfarin isomer yields substantially weaker inhibition, thereby underestimating the true magnitude of metabolic feedback inhibition that occurs clinically.
- [1] Jones, D.R.; Kim, S.Y.; Guderyon, M.; et al. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin. Chem Res Toxicol. 2010, 23(5), 939-945. doi: 10.1021/tx1000283. View Source
